2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16391682
InChI: InChI=1S/C16H13Cl2N5O2/c1-10(25-15-6-5-11(17)7-14(15)18)16(24)20-12-3-2-4-13(8-12)23-9-19-21-22-23/h2-10H,1H3,(H,20,24)
SMILES:
Molecular Formula: C16H13Cl2N5O2
Molecular Weight: 378.2 g/mol

2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

CAS No.:

Cat. No.: VC16391682

Molecular Formula: C16H13Cl2N5O2

Molecular Weight: 378.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide -

Specification

Molecular Formula C16H13Cl2N5O2
Molecular Weight 378.2 g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[3-(tetrazol-1-yl)phenyl]propanamide
Standard InChI InChI=1S/C16H13Cl2N5O2/c1-10(25-15-6-5-11(17)7-14(15)18)16(24)20-12-3-2-4-13(8-12)23-9-19-21-22-23/h2-10H,1H3,(H,20,24)
Standard InChI Key GJJVHKZKLWDKGH-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC1=CC(=CC=C1)N2C=NN=N2)OC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₃Cl₂N₅O₂, with a molar mass of 378.2 g/mol. Its IUPAC name, 2-(2,4-dichlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide, reflects three key functional groups:

  • A 2,4-dichlorophenoxy moiety linked to the alpha-carbon of the propanamide chain.

  • A propanamide backbone serving as the central scaffold.

  • A tetrazole-substituted phenyl group at the amide nitrogen.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₃Cl₂N₅O₂
Molar Mass378.2 g/mol
IUPAC Name2-(2,4-dichlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide
Canonical SMILESCC(C(=O)NC₁=CC=C(C=C₁)N₂C=NN=N₂)OC₃=C(C=C(C=C₃)Cl)Cl
InChIKeyUHOQKTTWMFSNIM-UHFFFAOYSA-N

Structural Significance

  • Dichlorophenoxy Group: The chlorine atoms at positions 2 and 4 of the phenoxy ring enhance lipophilicity, potentially improving membrane permeability.

  • Tetrazole Ring: A bioisostere for carboxylic acids, the tetrazole group (pKa ~4.9) may participate in hydrogen bonding or ionic interactions with biological targets.

  • Propanamide Linker: The flexible three-carbon chain could allow conformational adjustments during target binding.

Synthesis and Preparation

Proposed Synthetic Routes

While explicit protocols for this compound are unavailable, its structure suggests a multi-step synthesis:

  • Formation of 2,4-Dichlorophenoxypropanoyl Chloride:

    • Reacting 2,4-dichlorophenol with propionyl chloride in the presence of a base like pyridine.

  • Coupling with 4-Aminophenyltetrazole:

    • The propanoyl chloride intermediate reacts with 4-amino-1H-tetrazol-1-ylbenzene under Schotten-Baumann conditions.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
12,4-Dichlorophenol, propionyl chloride, pyridine, 0–5°CPhenoxypropanoyl chloride synthesis
24-Aminophenyltetrazole, NaOH, H₂O/THF, 25°CAmide bond formation

Analytical Characterization

Key techniques for verifying the compound’s structure would include:

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the dichlorophenoxy aromatic protons (δ 7.2–7.8 ppm), tetrazole ring protons (δ 8.5–9.0 ppm), and propanamide methyl groups (δ 1.2–1.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 379.0461.

Research Gaps and Future Directions

Priority Investigations

  • Pharmacokinetic Profiling:

    • Assess solubility (logP predicted: ~3.1) and metabolic stability using hepatic microsomes.

  • In Vitro Screening:

    • Test against kinase panels, ion channels, and GPCRs to identify lead targets.

  • Toxicology:

    • Evaluate acute toxicity in rodent models (LD₅₀) and genotoxicity via Ames assay.

Synthetic Optimization

  • Explore microwave-assisted synthesis to reduce reaction times.

  • Investigate greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator